Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride
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Overview
Description
Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dihydropyridine ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the tetrahydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate
- 2-(4-Benzhydrylpiperazin-1-yl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride
- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
Uniqueness
What sets Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride apart from similar compounds is its specific combination of functional groups and its tetrahydrochloride salt form, which may enhance its solubility and stability in various applications .
Properties
Molecular Formula |
C53H62Cl4N6O6 |
---|---|
Molecular Weight |
1020.9 g/mol |
IUPAC Name |
bis[2-(4-benzhydrylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;tetrahydrochloride |
InChI |
InChI=1S/C53H58N6O6.4ClH/c1-39-47(52(60)64-36-34-55-26-30-57(31-27-55)50(41-16-7-3-8-17-41)42-18-9-4-10-19-42)49(45-24-15-25-46(38-45)59(62)63)48(40(2)54-39)53(61)65-37-35-56-28-32-58(33-29-56)51(43-20-11-5-12-21-43)44-22-13-6-14-23-44;;;;/h3-25,38,49-51,54H,26-37H2,1-2H3;4*1H |
InChI Key |
CQIVMLCRTMFDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OCCN6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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